molecular formula C14H22ClN3O B1450750 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride CAS No. 2173107-47-4

1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride

Cat. No. B1450750
M. Wt: 283.8 g/mol
InChI Key: OJWUALFDFLOLRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride is C14H22ClN3O . Its average mass is 283.797 Da and its monoisotopic mass is 283.145142 Da .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Synthesis of Derivatives:

    • Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized using N-benzyl-2-cyanoacetamide, showcasing a clean, metal-free, and environmentally friendly approach. These derivatives demonstrated in vitro antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
    • Conformationally restricted analogues of tocainide, which include a piperidine structure, were synthesized as potent skeletal muscle sodium channel blockers, indicating enhanced potency and use-dependent block compared to tocainide (Catalano et al., 2008).
  • Development of Inhibitors and Antagonists:

    • Piperidine-4-carboxamide CCR5 antagonists were developed with introduced polar groups to improve metabolic stability. Notably, these compounds demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, marking them as strong inhibitors of HIV-1 replication (Imamura et al., 2006).
  • Preparation and Characterization of Compounds:

    • Novel phenoxy acetyl carboxamides were synthesized and evaluated for antioxidant and antinociceptive activities, indicating notable radical scavenging abilities and significant antinociceptive activity in animal models (Manjusha et al., 2022).
    • A scalable and facile process was developed for the synthesis of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, highlighting its potential in treating central nervous system disorders (Wei et al., 2016).
  • Pharmacological Applications:

    • Benzamide derivatives with a piperidin-4-ylmethyl structure were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating potential for improving gastrointestinal motility (Sonda et al., 2003).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18;/h1-4,13H,5-10,15H2,(H2,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUALFDFLOLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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